molecular formula C7Cl5NaOS B13759116 Benzenethioic acid, pentachloro-, sodium salt CAS No. 22441-28-7

Benzenethioic acid, pentachloro-, sodium salt

Cat. No.: B13759116
CAS No.: 22441-28-7
M. Wt: 332.4 g/mol
InChI Key: LUUSKUDSGOJKOE-UHFFFAOYSA-M
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Description

Benzenethioic acid, pentachloro-, sodium salt (systematic name: sodium pentachlorobenzenethiolate) is the sodium salt of pentachlorobenzenethiol (PCBT, C₆HCl₅S). This compound features a benzene ring substituted with five chlorine atoms and a thiol (-SH) group, which is deprotonated to form the sodium salt. Its structural and functional characteristics place it within the broader category of highly chlorinated aromatic compounds, which are often regulated due to their persistence and toxicity .

Properties

CAS No.

22441-28-7

Molecular Formula

C7Cl5NaOS

Molecular Weight

332.4 g/mol

IUPAC Name

sodium;2,3,4,5,6-pentachlorothiobenzate

InChI

InChI=1S/C7HCl5OS.Na/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h(H,13,14);/q;+1/p-1

InChI Key

LUUSKUDSGOJKOE-UHFFFAOYSA-M

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)[S-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenethioic acid, pentachloro-, sodium salt can be synthesized through the reaction of pentachlorobenzene with sodium hydrosulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Benzenethioic acid, pentachloro-, sodium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various sulfonic acids, less chlorinated benzenethiols, and substituted benzenethiols .

Scientific Research Applications

Benzenethioic acid, pentachloro-, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which benzenethioic acid, pentachloro-, sodium salt exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological and chemical activities. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Pentachlorobenzenethiol (PCTP; CAS 133-49-3)

  • Structure : C₆HCl₅S, with a thiol (-SH) group.
  • Properties : The parent acid of the sodium salt. Likely exhibits low water solubility in its protonated form, whereas the sodium salt would have higher solubility due to ionic character .

Benzenethiol, Pentachloro-, Zinc Salt (CAS 117-97-5)

  • Structure : Zinc coordination complex of PCBT.
  • Properties : Metal salts like this may enhance stability or alter reactivity compared to the sodium salt. Zinc derivatives are often used in vulcanization or as fungicides .
  • Applications : Industrial biocidal applications inferred from its zinc coordination .

Phenol, Pentachloro-, Sodium Salt (CAS 131-52-2)

  • Structure: Sodium salt of pentachlorophenol (C₆Cl₅ONa).
  • Properties: Replaces the thiol group with a hydroxyl (-OH) group. Sodium pentachlorophenolate is water-soluble and historically used as a wood preservative .
  • Toxicity: Classified as a hazardous waste (U185) due to carcinogenic and endocrine-disrupting effects .

Chlorinated Aromatic Hydrocarbons

Benzene, Pentachloro- (CAS 608-93-5)

  • Structure : C₆HCl₅, lacking functional groups (-SH, -OH).
  • Properties : A persistent organic pollutant (POP) with high lipid solubility. Used historically in dielectric fluids and pesticides .
  • Regulation : Listed under hazardous waste codes (U183) due to bioaccumulation risks .

Benzene, Pentachloronitro- (CAS 82-68-8)

  • Structure: C₆Cl₅NO₂, with a nitro (-NO₂) substituent.
  • Properties: Acts as a soil fungicide.
  • Regulation : Designated as hazardous waste (U185) .

Data Tables

Table 1: Key Compounds and Properties

Compound Name CAS RN Molecular Formula Functional Group Key Use/Property Hazard Class
Benzenethioic acid, pentachloro- 133-49-3* C₆HCl₅S -SH Biocide intermediate PBT chemical
Benzenethiol, pentachloro-, zinc salt 117-97-5 C₆HCl₅S·Zn -S⁻Zn²⁺ Industrial fungicide Regulated
Phenol, pentachloro-, sodium salt 131-52-2 C₆Cl₅ONa -O⁻Na⁺ Wood preservative U185
Benzene, pentachloro- 608-93-5 C₆HCl₅ None Dielectric fluid U183
Benzene, pentachloronitro- 82-68-8 C₆Cl₅NO₂ -NO₂ Soil fungicide U185

*Parent acid of the sodium salt; sodium salt CAS RN inferred.

Table 2: Regulatory and Hazard Profiles

Compound Persistence Bioaccumulation Toxicity Regulatory Listing
Sodium pentachlorobenzenethiolate High Moderate Acute toxicity PBT (probable)
Pentachlorophenol sodium salt High High Carcinogenic RCRA U185
Pentachlorobenzene Very high High Liver/kidney damage Stockholm Convention

Research Findings and Implications

  • Structural Impact on Reactivity: The thiol group in PCBT derivatives confers nucleophilic reactivity, making them more reactive in substitution reactions compared to pentachlorophenol or pentachlorobenzene .
  • Environmental Fate: Sodium salts like PCBT-Na and pentachlorophenol-Na exhibit higher mobility in aquatic systems due to solubility, increasing ecological exposure risks .
  • Regulatory Trends: Increasing restrictions on chlorinated aromatics (e.g., pentachlorophenol bans in the EU) suggest similar regulatory scrutiny for PCBT derivatives .

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